5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a compound of interest in organic chemistry due to its structural components, which include a pyrazole ring fused with a thiophene unit and a carboxylic acid group. These structural features make it a valuable scaffold in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium or similar condensation reactions involving semicarbazides or thiosemicarbazides (Mathew, Suresh, & Anbazhagan, 2014).
Molecular Structure Analysis
Crystal structure determinations, typically via single crystal X-ray diffraction, reveal detailed insights into the molecular geometry and intermolecular interactions. For example, studies have shown the crystallization in specific crystal systems, with detailed hydrogen bonding interactions stabilizing the structure (Prabhuswamy et al., 2016).
Scientific Research Applications
Antidepressant Activity : Derivatives of thiophene-based pyrazoles showed potential as antidepressants. One such derivative significantly reduced immobility time in animal models, suggesting antidepressant efficacy (Mathew, Suresh, & Anbazhagan, 2014).
Crystal Structure Analysis : The crystal structure of a derivative, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was analyzed, contributing to the understanding of its chemical properties (Prabhuswamy et al., 2016).
Synthesis and Computational Applications : Functionalized thiophene-based pyrazole amides were synthesized, and their structures were analyzed using computational methods. One compound exhibited notable non-linear optical properties, suggesting potential applications in materials science (Kanwal et al., 2022).
Antimicrobial Activity : Novel chitosan Schiff bases derived from heteroaryl pyrazole compounds, including a thiophene derivative, exhibited antimicrobial properties against various bacterial and fungal strains (Hamed et al., 2020).
Anti-Tumor Agents : A study synthesized new bis-pyrazolyl-thiazoles incorporating thiophene moiety, demonstrating significant anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Anti-Inflammatory and Analgesic Activities : Thiophene-pyrazole-based heterocycles were synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promise in medicinal chemistry (Abdel-Wahab et al., 2012).
Green Synthesis and Biological Properties : Environmentally friendly synthesis methods for thiophene-appended pyrazoles were explored, revealing significant anti-inflammatory and radical scavenging properties (Prabhudeva et al., 2017).
properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDBNCNNJMOLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355933 | |
Record name | 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803471 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
182415-24-3 | |
Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182415-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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